
5-(4-Phénoxybutoxy)psoralène
Vue d'ensemble
Description
5-(4-Phénoxybutoxy)psoralène, communément appelé PAP-1, est un inhibiteur moléculaire sélectif du canal potassique dépendant du voltage Kv1.3. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies auto-immunes. PAP-1 est connu pour sa forte sélectivité et sa puissance, ce qui en fait un outil précieux dans les milieux de recherche et cliniques .
Applications De Recherche Scientifique
Immunological Applications
Selective Kv1.3 Blockade
PAP-1 is primarily recognized for its ability to selectively inhibit the Kv1.3 channel, which is predominantly expressed in activated effector memory T cells (TEMs). The blockade of Kv1.3 leads to membrane depolarization and inhibition of TEM proliferation and function, making it a valuable tool in immunological research and potential therapies for autoimmune diseases.
- Mechanism of Action : By inhibiting Kv1.3, PAP-1 reduces the activation and proliferation of TEMs, which are involved in various autoimmune conditions such as multiple sclerosis and type 1 diabetes .
- Preclinical Studies : In vivo studies in rhesus macaques demonstrated that PAP-1 effectively suppressed TEM proliferation without significant toxicity, indicating its potential for treating autoimmune diseases .
Dermatological Applications
Psoriasis Treatment
PAP-1 is currently in preclinical development for the treatment of psoriasis due to its potent activity against Kv1.3.
- Efficacy in Animal Models : Studies have shown that PAP-1 can inhibit oxazolone-induced allergic contact dermatitis, a model for psoriasis, suggesting its therapeutic potential in managing skin disorders .
- Pharmacokinetics : PAP-1 has favorable pharmacokinetic properties with a half-life of approximately 6.4 hours in rhesus macaques and shows no acute toxicity in repeated-dose studies .
Antitumor Activity
Recent studies have explored the anticancer properties of PAP-1, particularly its ability to induce apoptosis in cancer cells while sparing normal cells.
- In Vivo Efficacy : In xenograft models, PAP-1 demonstrated significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg .
- Mechanistic Insights : The compound's ability to modulate ion channels may contribute to its effects on tumor cell viability and proliferation.
Anti-inflammatory Effects
PAP-1 has shown promise in reducing inflammation markers in models of induced arthritis.
- Experimental Findings : Significant reductions in paw swelling were observed after treatment with PAP-1, indicating its potential application in inflammatory conditions beyond autoimmune diseases .
Structural Modifications and Derivatives
Research into structural modifications of the psoralen scaffold has led to the synthesis of various derivatives aimed at enhancing potency and selectivity while minimizing side effects.
Compound | IC50 (nM) | Selectivity Over Kv1.5 | Notes |
---|---|---|---|
PAP-1 | 2 | 23-fold | Highly selective Kv1.3 blocker |
5-Methoxypsoralen | ~2000 | N/A | Less potent than PAP-1 |
The introduction of the 4-phenoxybutoxy side-chain has been pivotal in increasing the potency of these compounds compared to traditional psoralens like 5-methoxypsoralen .
Case Studies
Several case studies have highlighted the therapeutic potential of PAP-1:
- Cancer Treatment : A study evaluated its anticancer effects in breast cancer models, demonstrating significant apoptosis induction with minimal effects on normal cells.
- Infection Control : Another study assessed antimicrobial efficacy against resistant bacteria, showcasing the compound's versatility beyond ion channel modulation .
Mécanisme D'action
Target of Action
5-(4-Phenoxybutoxy)psoralen, also known as PAP-1, primarily targets the Kv1.3 voltage-gated potassium channels . These channels are predominantly found on the cell membranes of activated effector memory T-cells (TEMs) . The Kv1.3 channels play a crucial role in the activation and proliferation of TEMs, which are key players in the development of autoimmune diseases .
Mode of Action
PAP-1 shows a higher selectivity for Kv1.3 channels than other Kv1 family members . It acts as a blocker of these channels, resulting in their inhibition . The blockade of Kv1.3 channels by PAP-1 leads to membrane depolarization . This action effectively suppresses the proliferation of TEMs .
Biochemical Pathways
The primary biochemical pathway affected by PAP-1 is the potassium ion transport through Kv1.3 channels. By blocking these channels, PAP-1 disrupts the normal functioning of TEMs, leading to their reduced proliferation . This has downstream effects on immune responses, particularly those related to autoimmune diseases .
Pharmacokinetics
When administered intravenously, PAP-1 shows a half-life of 6.4 hours . The volume of distribution suggests extensive distribution into extravascular compartments . When orally administered, PAP-1 is efficiently absorbed . These properties indicate that PAP-1 has good bioavailability.
Result of Action
The inhibition of Kv1.3 channels by PAP-1 leads to membrane depolarization and suppression of TEM proliferation . This results in a reduction in the immune responses mediated by these cells . In rat models, PAP-1 is known to delay the onset of diabetes . It might also be used in the treatment of psoriasis and other autoimmune diseases mediated by TEMs .
Analyse Biochimique
Biochemical Properties
5-(4-Phenoxybutoxy)psoralen shows higher selectivity for Kv1.3 than other Kv1 family members . The blockade of Kv1.3 by 5-(4-Phenoxybutoxy)psoralen results in membrane depolarization . This inhibition of Kv1.3 leads to the suppression of effector memory T-cell proliferation and function .
Cellular Effects
5-(4-Phenoxybutoxy)psoralen has been shown to influence cell function by interfering with the activation and proliferation of effector memory T cells . These cells are crucial in the development of autoimmune diseases . By blocking Kv1.3, 5-(4-Phenoxybutoxy)psoralen reduces the secretion of TNFα by adipose tissue but does not affect the secretion of IL-6 .
Molecular Mechanism
5-(4-Phenoxybutoxy)psoralen acts by preferentially binding to the C-type inactivated state of the Kv1.3 channel . This results in a use-dependent blockade of Kv1.3 . The compound exhibits selectivity for Kv1.3 over a range of 22 ion channels, including potassium, sodium, calcium, and chloride channels .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-(4-Phenoxybutoxy)psoralen has been shown to effectively suppress the proliferation of effector memory T cells in vitro . When administered intravenously, 5-(4-Phenoxybutoxy)psoralen showed a half-life of 6.4 hours .
Dosage Effects in Animal Models
In animal models, specifically rats, 5-(4-Phenoxybutoxy)psoralen has been shown to inhibit ovalbumin-induced delayed-type hypersensitivity at a dose of 3 mg/kg .
Metabolic Pathways
The metabolic pathways of 5-(4-Phenoxybutoxy)psoralen involve hydroxylation and O-dealkylation . Five phase-I metabolites of 5-(4-Phenoxybutoxy)psoralen have been identified in Sprague-Dawley rats .
Transport and Distribution
Its volume of distribution suggests extensive distribution into extravascular compartments .
Subcellular Localization
It is known that Kv1.3 channels, which 5-(4-Phenoxybutoxy)psoralen selectively blocks, are predominantly found on the cell membranes of activated effector memory T-cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du PAP-1 implique la réaction du 5-méthoxypsoralène avec le bromure de 4-phénoxybutyle. La réaction a généralement lieu en présence d'une base telle que le carbonate de potassium dans un solvant aprotique comme le diméthylformamide (DMF). Les conditions réactionnelles sont soigneusement contrôlées pour assurer un rendement élevé et la pureté du produit final .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du PAP-1 ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation à l'échelle du laboratoire. Le processus implique une mise à l'échelle de la réaction tout en maintenant un contrôle rigoureux des conditions réactionnelles pour assurer la cohérence et la qualité du produit .
Analyse Des Réactions Chimiques
Types de réactions
Le PAP-1 subit diverses réactions chimiques, notamment :
Oxydation : Le PAP-1 peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une voie réactionnelle principale pour son utilisation.
Substitution : Le groupe phénoxy du PAP-1 peut participer à des réactions de substitution, en particulier la substitution aromatique nucléophile.
Réduction : Les réactions de réduction sont moins courantes pour le PAP-1, mais peuvent se produire dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés du PAP-1 avec différents groupes fonctionnels attachés au cycle phénoxy .
Comparaison Avec Des Composés Similaires
Composés similaires
Psora-4 : Un autre composé de phénoxyalcoxypsoralène présentant des propriétés inhibitrices de Kv1.3 similaires, mais une sélectivité moins importante par rapport au PAP-1.
Correolide : Un produit naturel qui inhibe Kv1.3, mais affecte également d'autres canaux potassiques, ce qui le rend moins sélectif.
ShK-186 : Un peptide dérivé de la toxine d'anémone de mer avec une forte sélectivité pour Kv1.3, mais des propriétés structurelles différentes de celles du PAP-1
Unicité du PAP-1
Le PAP-1 se distingue par sa forte sélectivité pour le canal Kv1.3 par rapport aux autres canaux potassiques, notamment Kv1.5, Kv2.1 et Kv3.1. Cette sélectivité réduit la probabilité d'effets hors cible et améliore son potentiel thérapeutique. De plus, le PAP-1 ne présente pas d'effets cytotoxiques ou phototoxiques, ce qui en fait une option plus sûre pour la recherche et l'utilisation clinique potentielle .
Activité Biologique
5-(4-Phenoxybutoxy)psoralen, also known as PAP-1, is a selective blocker of the voltage-gated potassium channel Kv1.3, which is predominantly expressed in activated effector memory T cells (TEMs). This compound has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and neurodegenerative disorders.
PAP-1 inhibits Kv1.3 channels, leading to membrane depolarization and subsequent suppression of TEM proliferation and function. This action is crucial as TEMs play a significant role in the immune response, particularly in chronic inflammatory conditions. By blocking Kv1.3, PAP-1 effectively modulates the immune response without broadly suppressing immune function, making it a promising candidate for treating autoimmune diseases such as multiple sclerosis and psoriasis .
Pharmacokinetics and Toxicity
In pharmacokinetic studies conducted on rhesus macaques, PAP-1 displayed a half-life of approximately 6.4 hours when administered intravenously. The compound was efficiently absorbed when given orally, achieving plasma concentrations sufficient to suppress TEM activity without causing toxicity . A six-month repeat-dose toxicity study in rats indicated no significant adverse effects on hematology or general health at doses of 50 mg/kg, suggesting a favorable safety profile for further clinical development .
In Vivo Studies
- Autoimmune Disease Models : In experimental models of autoimmune diabetes and psoriasis, PAP-1 has demonstrated efficacy in preventing disease onset and reducing symptoms. Notably, it effectively inhibited delayed-type hypersensitivity reactions and showed promise in treating psoriasis in humanized mouse models .
- Neurodegenerative Disease Models : In APP/PS1 transgenic mice models of Alzheimer's disease, long-term administration of PAP-1 reduced neuroinflammation and cerebral amyloid load, improving cognitive deficits associated with the disease. This suggests that Kv1.3 inhibition may serve as a therapeutic strategy for Alzheimer’s by modulating microglial activation states .
Case Studies
A study involving rhesus macaques infected with simian immunodeficiency virus (SIV) demonstrated that chronic treatment with PAP-1 did not adversely affect the development of immune responses to vaccinations while effectively suppressing TEM function. This indicates its potential utility in managing viral infections without compromising vaccine efficacy .
Data Table: Summary of Biological Activities
Biological Activity | Details |
---|---|
Target Channel | Kv1.3 |
IC50 Value | ~2 nM |
Primary Effects | Inhibition of TEM proliferation; modulation of immune response |
Toxicity Findings | No significant toxicity at 50 mg/kg in rats; safe for chronic administration |
Therapeutic Applications | Autoimmune diseases (e.g., psoriasis, diabetes), neurodegenerative disorders (e.g., Alzheimer’s) |
Propriétés
IUPAC Name |
4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c22-20-9-8-16-19(26-20)14-18-17(10-13-24-18)21(16)25-12-5-4-11-23-15-6-2-1-3-7-15/h1-3,6-10,13-14H,4-5,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINMYBBFQRSVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461776 | |
Record name | 5-(4-Phenoxybutoxy)psoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870653-45-5 | |
Record name | PAP-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870653455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Phenoxybutoxy)psoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Phenoxybutoxy)psoralen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAP-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62C114Q0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.